1-(1-(2-Phenoxyethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
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Description
1-(1-(2-Phenoxyethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C23H29F3N4O and its molecular weight is 434.507. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Compounds containing the piperazine and pyridine derivatives have been synthesized and evaluated for their antitumor activity. These compounds, due to their unique structures, have shown promise in inhibiting tumor growth and proliferation. The synthesis approach targeting indole systems connected by a heterocycle like piperazine or pyridine has led to compounds with significant antitumor activity, opening new avenues for cancer therapy research (Andreani et al., 2008).
Neuropharmacological Applications
Research into 1,4-disubstituted aromatic piperazines has identified these compounds as privileged structures for targeting aminergic G protein-coupled receptors. The development of high-affinity dopamine receptor partial agonists from this family has shown potential in neuropharmacology, particularly for conditions like Parkinson's disease. These compounds exhibit a bias towards G protein activation over β-arrestin recruitment, indicating their potential as novel therapeutics for psychiatric disorders (Möller et al., 2017).
Cardiovascular Research
Pyrrolidin-2-one and pyrrolidine derivatives, featuring a 3-(4-arylpiperazin-1-yl)propyl moiety, have demonstrated strong antiarrhythmic and antihypertensive activities. These findings suggest that the cardiovascular effects of these compounds may be attributed to their alpha-adrenolytic properties, a discovery that could lead to new treatments for heart conditions (Malawska et al., 2002).
Chemical Synthesis and Design
The study and design of novel diamino derivatives of triazoline and triazine structures have been a focus of research, exploring the incorporation of piperazine and pyridine units. These efforts aim to develop molecules with improved binding affinity and selectivity towards specific biological targets, demonstrating the critical role of structural design in medicinal chemistry (Vu et al., 2004).
Properties
IUPAC Name |
1-[1-(2-phenoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3N4O/c24-23(25,26)19-6-7-22(27-18-19)30-14-12-29(13-15-30)20-8-10-28(11-9-20)16-17-31-21-4-2-1-3-5-21/h1-7,18,20H,8-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEXXNDPCOXXNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.